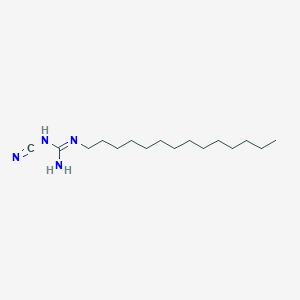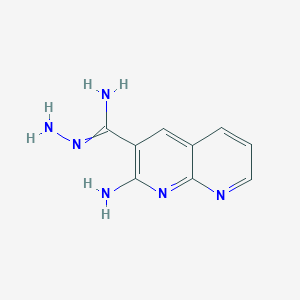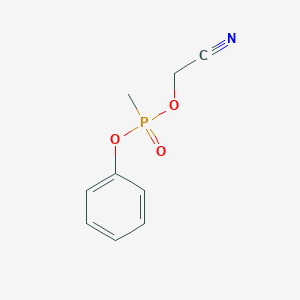
N-Cyano-N''-tetradecylguanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Cyano-N’'-tetradecylguanidine is a compound that belongs to the class of cyanoguanidines. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The presence of the cyano group (–CN) and the guanidine moiety (–C(=NH)NH2) in its structure makes it a versatile compound with unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyano-N’'-tetradecylguanidine typically involves the reaction of tetradecylamine with cyanogen chloride or other cyanating agents. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under controlled temperature conditions to ensure the formation of the desired product. The reaction can be represented as follows:
[ \text{Tetradecylamine} + \text{Cyanogen Chloride} \rightarrow \text{N-Cyano-N’'-tetradecylguanidine} ]
Industrial Production Methods
On an industrial scale, the production of N-Cyano-N’'-tetradecylguanidine may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process, making it more cost-effective and scalable.
Analyse Des Réactions Chimiques
Types of Reactions
N-Cyano-N’'-tetradecylguanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The cyano group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of N-Cyano-N’'-tetradecylguanidine.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted guanidines depending on the nucleophile used.
Applications De Recherche Scientifique
N-Cyano-N’'-tetradecylguanidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and hypertension.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-Cyano-N’'-tetradecylguanidine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can form strong interactions with active sites of enzymes, inhibiting their activity. Additionally, the guanidine moiety can participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Cyano-N’'-phenylguanidine
- N-Cyano-N’'-methylguanidine
- N-Cyano-N’'-butylguanidine
Uniqueness
N-Cyano-N’'-tetradecylguanidine is unique due to its long alkyl chain, which imparts distinct hydrophobic properties. This makes it particularly useful in applications where amphiphilic characteristics are desired, such as in surfactants or membrane-active agents.
Conclusion
N-Cyano-N’'-tetradecylguanidine is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical structure allows it to participate in a wide range of chemical reactions, making it a valuable tool in research and development.
Propriétés
Numéro CAS |
60852-94-0 |
|---|---|
Formule moléculaire |
C16H32N4 |
Poids moléculaire |
280.45 g/mol |
Nom IUPAC |
1-cyano-2-tetradecylguanidine |
InChI |
InChI=1S/C16H32N4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-19-16(18)20-15-17/h2-14H2,1H3,(H3,18,19,20) |
Clé InChI |
YFDQNIMZEAUIHB-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCN=C(N)NC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[2-(3-Bromophenyl)prop-1-en-1-yl]-2-(2-cyclohexylethyl)piperidine](/img/structure/B14608850.png)


![5-[(4-aminophenyl)sulfonylamino]-2-[(E)-2-[4-[(4-aminophenyl)sulfonylamino]-2-sulfophenyl]ethenyl]benzenesulfonic acid](/img/structure/B14608867.png)

![1-[3,5-Bis(hexadecyloxy)phenyl]methanamine--hydrogen chloride (1/1)](/img/structure/B14608887.png)


![1-[(3-Isocyanatopropyl)sulfanyl]hexane](/img/structure/B14608908.png)




